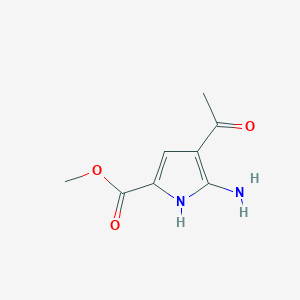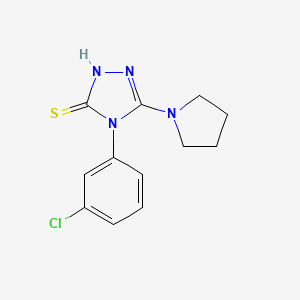![molecular formula C14H26N2O2 B2777755 Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate CAS No. 2470436-95-2](/img/structure/B2777755.png)
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate is a chemical compound with the molecular weight of 240.35 . It is also known by its IUPAC name, tert-butyl (3-azabicyclo [3.3.1]nonan-1-yl)carbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-6-4-5-10(7-13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 240.35 .Scientific Research Applications
Synthesis and Peptidomimetic Applications
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate is a compound that finds application in the field of peptidomimetics, a branch of medicinal chemistry focused on the development of peptide-like molecules. An efficient synthesis of related constrained peptidomimetic compounds, useful for structure-activity studies in peptide-based drug discovery, has been demonstrated by Mandal et al. (2005). These compounds are synthesized through a process that involves cleavage, Michael addition, and hydrogenolysis to produce a fused ring system suitable for solid-phase synthesis, highlighting their utility in the synthesis of complex bioactive molecules Mandal, P., Kaluarachchi, K., Ogrin, D., Bott, S., & McMurray, J. (2005). The Journal of Organic Chemistry.
Precursor for Foldamer Studies
The compound also serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. Abbas et al. (2009) highlighted its role in the synthesis of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a molecule that extends the possibilities for designing foldamers, oligomers that fold into well-defined three-dimensional structures, for biomimetic applications Abbas, C., Jamart Grégoire, B., Vanderesse, R., & Didierjean, C. (2009). Acta Crystallographica Section E: Structure Reports Online.
Role in Synthetic Chemistry
Furthermore, this compound and its derivatives find extensive use in synthetic chemistry for the preparation of complex molecules. For instance, Lebel and Leogane (2005) reported a method for preparing Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This process highlights the compound's significance in generating protected amino acids and amines, which are crucial intermediates in pharmaceutical synthesis Lebel, H., & Leogane, O. (2005). Organic Letters.
Molecular Structure and Conformation Studies
Moreover, the study of the molecular structures and conformations of 3-azabicyclononanes, including derivatives of this compound, provides insights into the three-dimensional architecture of these compounds. Such studies are essential for understanding the interaction mechanisms of these molecules with biological targets. Kumaran et al. (1999) presented detailed analyses of the structure, conformation, and molecular geometry of similar compounds, contributing to the field of molecular design and drug development Kumaran, Ponnuswamy, Shanmugam, Jeyaraman, Shivakumar, & Fun. (1999). Acta Crystallographica. Section B, Structural Science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16(4)14-7-5-6-11(8-14)9-15-10-14/h11,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCKBMTRAPVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CCCC(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
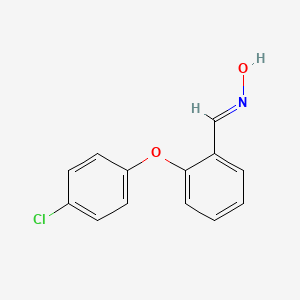
![[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B2777674.png)
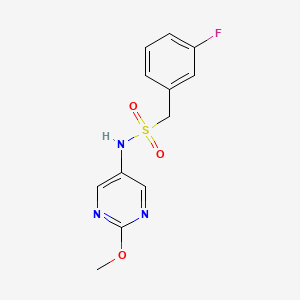
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2777678.png)
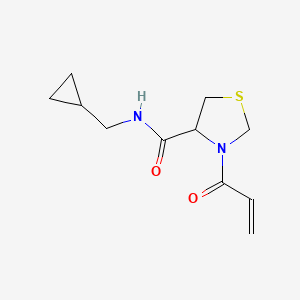

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2777685.png)
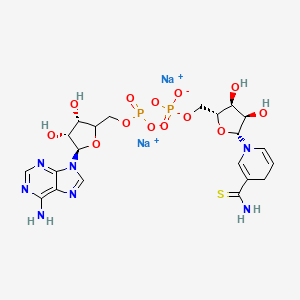
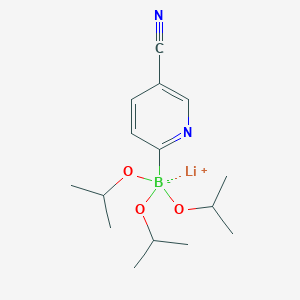

![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)
